molecular formula C15H12ClF2NO3 B5879327 N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide

Cat. No. B5879327
M. Wt: 327.71 g/mol
InChI Key: QBOBSUWSZSPORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide, also known as CDMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research studies. CDMB is a synthetic compound that belongs to the class of phenylalkylamines and has a molecular formula of C15H12ClF2NO2.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide acts as a 5-HT2A receptor antagonist, which means it binds to the receptor and blocks the action of serotonin. This results in a decrease in the activity of the receptor, which can lead to changes in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide has been shown to have various biochemical and physiological effects in different research studies. It has been found to reduce the activity of the 5-HT2A receptor in the prefrontal cortex, which is associated with cognitive processes such as working memory and attention. N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide has also been shown to reduce the activity of the 5-HT2A receptor in the mesolimbic pathway, which is associated with reward and motivation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide in lab experiments is its high degree of purity, which ensures that the results obtained are reliable and reproducible. Another advantage is its selectivity for the 5-HT2A receptor, which allows for specific targeting of this receptor subtype. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide is its relatively low potency compared to other 5-HT2A receptor antagonists, which may require higher concentrations to achieve the desired effect.

Future Directions

N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide has the potential to be used in various future research studies. One possible direction is to investigate its effects on other serotonin receptor subtypes and their associated physiological and pathological processes. Another direction is to explore its potential therapeutic applications in treating various mental health disorders such as schizophrenia and depression. Further studies are also needed to optimize the synthesis method of N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide and improve its potency for future research applications.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide involves the reaction of 2,4-difluoroaniline with 4-chloro-2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction occurs under reflux conditions and yields N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide as a white solid with a high degree of purity.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide has been used in various scientific research studies due to its ability to selectively bind to the serotonin 2A receptor (5-HT2A), which is a subtype of the serotonin receptor family. The 5-HT2A receptor is known to play a crucial role in various physiological and pathological processes such as mood regulation, cognition, and schizophrenia.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO3/c1-21-13-7-12(14(22-2)6-10(13)16)19-15(20)9-4-3-8(17)5-11(9)18/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOBSUWSZSPORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)F)F)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzamide

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